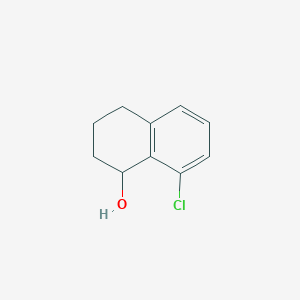
8-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol: is an organic compound with the molecular formula C10H11ClO It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a chlorine atom at the 8th position and a hydroxyl group at the 1st position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through several methods. One common approach involves the catalytic hydrogenation of 8-chloronaphthalene, followed by hydroxylation. The reaction typically employs a nickel catalyst under high pressure and temperature conditions to achieve the hydrogenation step. The hydroxylation can be carried out using various oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation reactors. The process parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The hydroxylation step is similarly scaled up, with careful control of reaction conditions to ensure consistent product quality.
化学反応の分析
Types of Reactions: 8-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products:
Oxidation: 8-Chloro-1,2,3,4-tetrahydronaphthalen-1-one or 8-chloro-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.
Reduction: 1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: 8-Amino-1,2,3,4-tetrahydronaphthalen-1-ol or 8-thio-1,2,3,4-tetrahydronaphthalen-1-ol.
科学的研究の応用
Chemistry: 8-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemicals.
Biology: In biological research, this compound can be used as a probe to study the effects of chlorine substitution on the biological activity of naphthalene derivatives. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s potential medicinal applications include its use as a starting material for the synthesis of pharmaceutical agents. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, including dyes, fragrances, and polymers. Its chemical stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of 8-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The chlorine and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to various biological effects.
類似化合物との比較
1,2,3,4-Tetrahydronaphthalen-1-ol: Lacks the chlorine substitution, resulting in different chemical and biological properties.
8-Chloro-1,2,3,4-tetrahydronaphthalen-1-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
8-Chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-one:
Uniqueness: 8-Chloro-1,2,3,4-tetrahydronaphthalen-1-ol is unique due to the presence of both chlorine and hydroxyl groups on the partially hydrogenated naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
分子式 |
C10H11ClO |
|---|---|
分子量 |
182.64 g/mol |
IUPAC名 |
8-chloro-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C10H11ClO/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1,3,5,9,12H,2,4,6H2 |
InChIキー |
ZUXRDOQDDJDRDD-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=C(C1)C=CC=C2Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















